N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 681167-12-4
VCID: VC5263586
InChI: InChI=1S/C20H22N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6,10-11H2,1-2H3,(H,21,22,24)
SMILES: CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)C
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.47

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

CAS No.: 681167-12-4

Cat. No.: VC5263586

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide - 681167-12-4

Specification

CAS No. 681167-12-4
Molecular Formula C20H22N2O2S
Molecular Weight 354.47
IUPAC Name N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Standard InChI InChI=1S/C20H22N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6,10-11H2,1-2H3,(H,21,22,24)
Standard InChI Key PLRGFZFQTJTPOR-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)C

Introduction

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its structural features and possible bioactivity. This article provides a detailed exploration of the compound's molecular structure, properties, synthesis methods, and potential biological significance.

Synthesis

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core:

    • Reactants: Dimethyl ketone derivatives and thiourea.

    • Catalyst: Acidic medium or heat to cyclize into the benzothiazole structure.

  • Amidation Reaction:

    • The benzothiazole derivative reacts with tetrahydronaphthalene carboxylic acid in the presence of coupling agents (e.g., DCC or EDC) to form the final amide bond.

These steps ensure high specificity in product formation while maintaining functional group integrity.

Potential Biological Applications

Preliminary studies on related benzothiazole derivatives suggest several areas of interest:

  • Anticancer Activity:

    • Compounds with similar structures exhibit cytotoxicity against cancer cell lines such as HCT-116 and HeLa .

    • The naphthyl group in analogous molecules has been linked to apoptosis induction.

  • Antimicrobial Properties:

    • Benzothiazole derivatives are known for antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Potential:

    • In silico docking studies suggest benzothiazole derivatives may inhibit enzymes like 5-lipoxygenase (5-LOX), relevant for inflammation control .

Analytical Characterization

The compound's identity is confirmed through advanced spectroscopic techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms hydrogen and carbon environments
Infrared Spectroscopy (IR)Identifies functional groups (amide C=O stretch)
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns

These methods ensure precise structural elucidation for research and application development.

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